

Physical and chemical properties of 2-Morpholinopyrimidine-4,6-diol

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Compound of Interest

Compound Name: 2-Morpholinopyrimidine-4,6-diol

Cat. No.: B1352951

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An In-depth Technical Guide to 2-Morpholinopyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Morpholinopyrimidine-4,6-diol**. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of pyrimidine derivatives. This guide includes a summary of known physical and chemical data, detailed hypothetical experimental protocols for its synthesis and characterization, and a discussion of its potential role in key biological signaling pathways. The information is presented in a structured format, including data tables and graphical representations of pathways and workflows, to facilitate understanding and further research.

Introduction

2-Morpholinopyrimidine-4,6-diol, a heterocyclic organic compound, belongs to the vast family of pyrimidine derivatives. The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of synthetic drugs with applications as anticancer, antimicrobial, and anti-inflammatory agents.

The incorporation of a morpholine moiety at the 2-position and hydroxyl groups at the 4- and 6-positions of the pyrimidine ring suggests that **2-Morpholinopyrimidine-4,6-diol** may possess unique chemical properties and biological activities. This guide aims to consolidate the available information on this compound and provide a foundational resource for its further investigation and potential therapeutic development.

Physical and Chemical Properties

The physical and chemical properties of **2-Morpholinopyrimidine-4,6-diol** are summarized in the tables below. It is important to note that while some data is derived from experimental observations, other values are predicted based on computational models.

Physical Properties

Property	Value	Source
Appearance	Off-white to light yellow solid	Supplier Data
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃	[1] [2] [3]
Molecular Weight	197.19 g/mol	[1] [2] [3]
Melting Point	> 300 °C (decomposes)	[4]
Boiling Point	495.6 ± 55.0 °C at 760 mmHg (Predicted)	[1]
Solubility	Soluble in polar solvents such as water and dimethyl sulfoxide (DMSO).	[4]
Density	1.56 ± 0.1 g/cm ³ (Predicted)	[2] [5]
pKa	8.31 ± 0.10 (Predicted)	[2] [5]

Chemical Identifiers

Identifier	Value
CAS Number	24193-00-8
IUPAC Name	2-(Morpholin-4-yl)pyrimidine-4,6-diol
Canonical SMILES	C1COCCN1C2=NC(=CC(=O)N2)O
InChI	InChI=1S/C8H11N3O3/c12-6-5-7(13)10-8(9-6)11-1-3-14-4-2-11/h5H,1-4H2,(H2,9,10,12,13)

Synthesis and Characterization

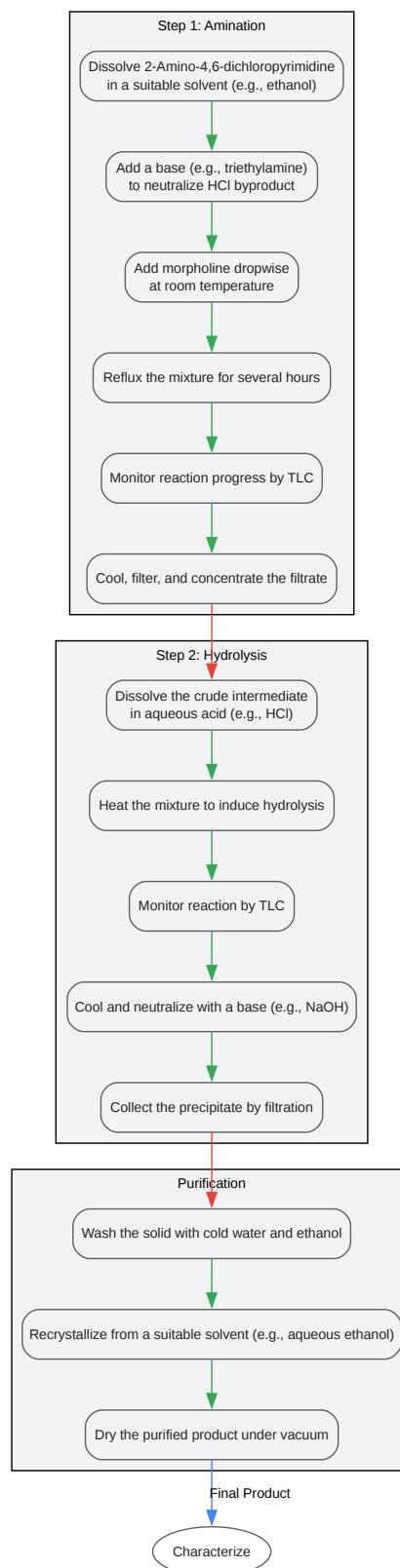
While a specific, detailed experimental protocol for the synthesis of **2-Morpholinopyrimidine-4,6-diol** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established pyrimidine chemistry.

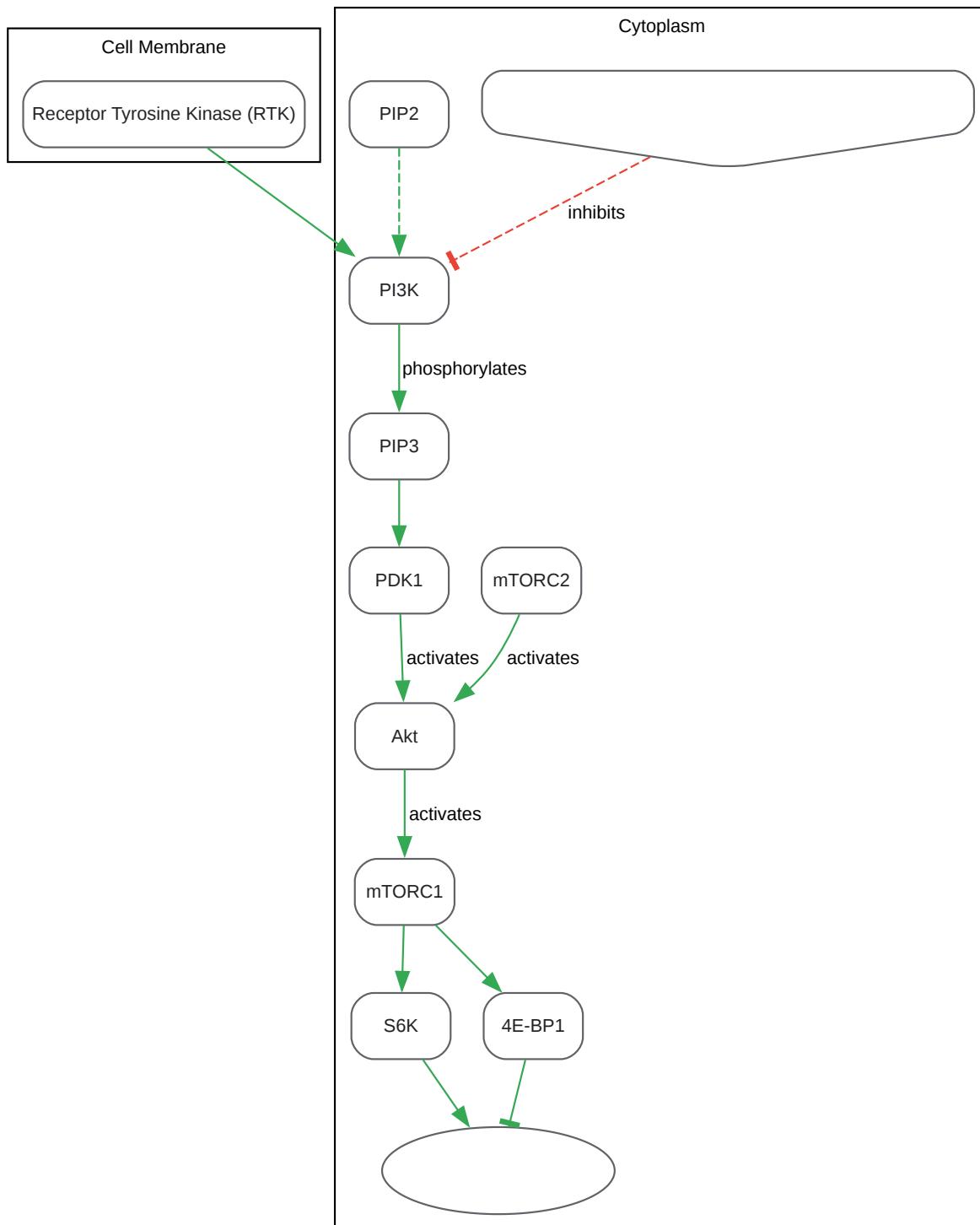
Hypothetical Synthesis Protocol

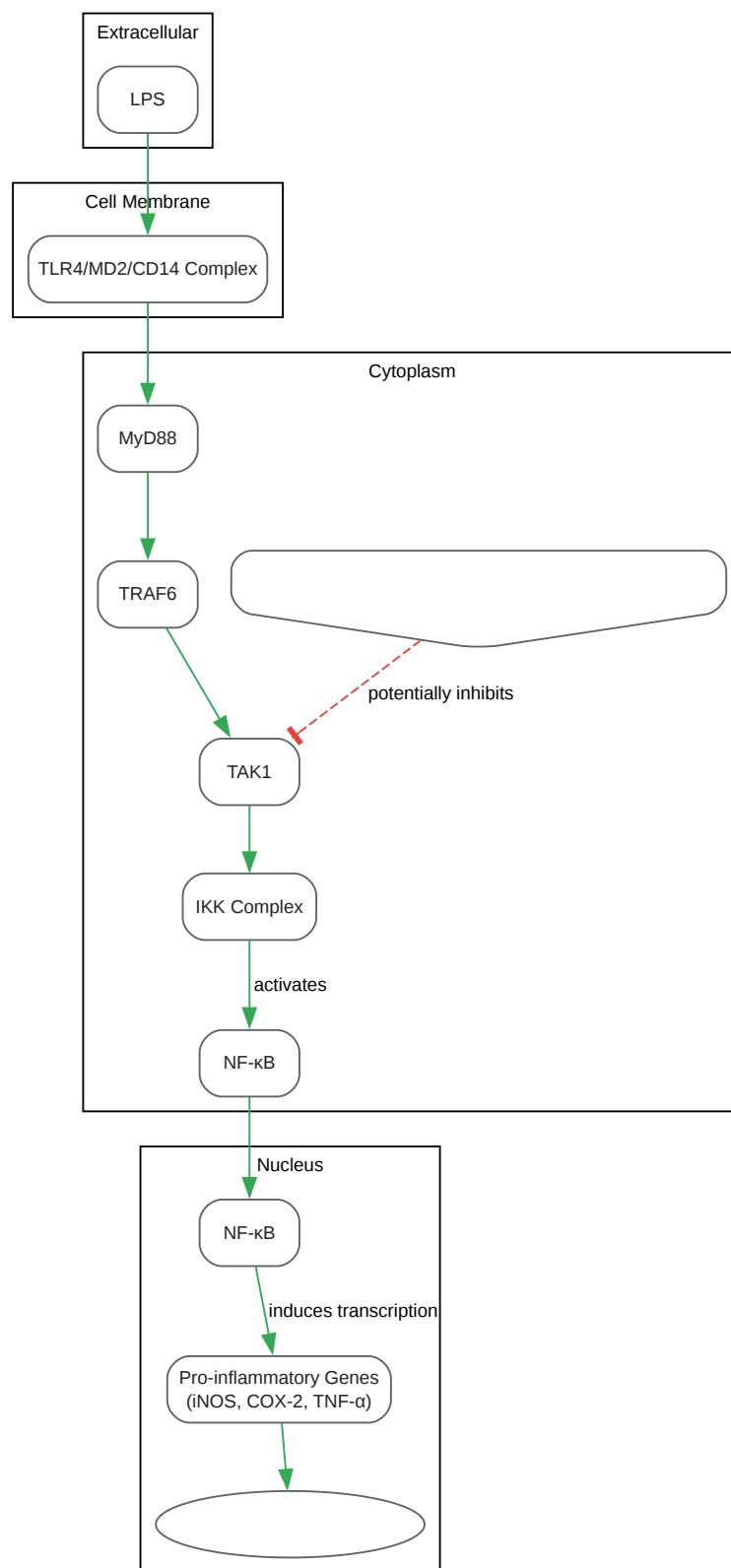
A potential synthesis route involves the nucleophilic substitution of a suitable dihalopyrimidine with morpholine, followed by hydrolysis.

Reaction Scheme:

Experimental Workflow:







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References

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